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Compound of Interest

Compound Name: AD80

Cat. No.: B605175 Get Quote

Based on a comprehensive review of available scientific literature, the compound AD80 is

characterized as a multi-kinase inhibitor targeting RET, RAF, SRC, and S6K, with reduced

activity towards mTOR. It is not described as a selective Aurora kinase inhibitor. Therefore, a

direct comparison of AD80 with selective Aurora kinase inhibitors is not applicable, as they

belong to different classes of kinase inhibitors with distinct primary targets.

AD80 has demonstrated efficacy in preclinical models through its inhibitory action on the RET,

RAF, and SRC signaling pathways.[1] For instance, it has shown potent downregulation of

phosphorylated Ret and downstream biomarkers in thyroid cancer cell lines.[1] Furthermore,

AD80 has been shown to inhibit the Ras-Erk pathway and coordinately inhibit S6K1 and the

TAM family tyrosine kinase AXL.[1]

In contrast, selective Aurora kinase inhibitors are specifically designed to target the Aurora

kinase family (Aurora A, B, and C), which play crucial roles in the regulation of mitosis.

Misregulation of Aurora kinases is a hallmark of many cancers, making them attractive

therapeutic targets.

Overview of Selective Aurora Kinase Inhibitors
To provide context for researchers interested in this class of inhibitors, a brief overview of

prominent selective Aurora kinase inhibitors is presented below. These inhibitors are

categorized based on their primary selectivity for different Aurora kinase family members.

Table 1: IC50 Values of Selective Aurora Kinase Inhibitors
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Inhibitor Name
Aurora A IC50
(nM)

Aurora B IC50
(nM)

Aurora C IC50
(nM)

Other Notable
Targets

Alisertib

(MLN8237)
1.2[2] 396.5[3] - -

Barasertib

(AZD1152)
1368 0.37[4] - -

Danusertib

(PHA-739358)
13 79 61

ABL, RET, TRK-

A[3]

AMG 900 5[2] 4[2] 1[2] -

PF-03814735 5[3] 0.8[3] -

FLT3, JAK2,

TrkB, RET,

MST3[3]

MK-5108 0.064[2] - - -

GSK1070916
>250-fold

selective for B
0.38 1.5 -

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway of Aurora Kinases
The Aurora kinases are key regulators of cell division. Aurora A is primarily involved in

centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal

passenger complex, is essential for chromosome segregation and cytokinesis. Aurora C's

function is less well-defined but is thought to be important in meiosis.
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Aurora Kinase Signaling in Mitosis

Experimental Protocols
The determination of IC50 values, a measure of inhibitor potency, is a critical experiment in

drug discovery. A common method for this is a kinase inhibition assay.

Kinase Inhibition Assay (General Protocol):

Reagents and Materials: Recombinant Aurora kinase (A, B, or C), appropriate substrate

(e.g., a peptide or protein that is a known target of the kinase), ATP (often radiolabeled, e.g.,

[γ-³²P]ATP or [γ-³³P]ATP), kinase assay buffer, test inhibitor (e.g., Alisertib) at various

concentrations, and a method for detecting substrate phosphorylation (e.g.,

phosphocellulose paper binding and scintillation counting, or antibody-based detection like

ELISA or Western blot).

Assay Procedure:

The recombinant Aurora kinase is incubated with the substrate in the kinase assay buffer.

The test inhibitor is added at a range of concentrations.

The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction

mixture onto a phosphocellulose membrane.

The amount of phosphorylated substrate is quantified.

Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor

concentration. The IC50 value is the concentration of the inhibitor that results in a 50%

reduction in kinase activity.

Another key experiment to assess the cellular effects of these inhibitors is a cell viability assay.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

Cell Culture: Cancer cell lines of interest are seeded in multi-well plates and allowed to

adhere overnight.

Treatment: The cells are treated with the Aurora kinase inhibitor at various concentrations for

a specified duration (e.g., 72 hours).

Assay:

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active

metabolism convert MTT into a purple formazan product. The formazan is then solubilized,

and the absorbance is measured.

CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells.

The reagent is added to the wells, which lyses the cells and generates a luminescent

signal proportional to the amount of ATP present.

Data Analysis: The cell viability is expressed as a percentage of the untreated control cells.

This data can be used to determine the GI50 (concentration for 50% growth inhibition).

In conclusion, while AD80 is a multi-kinase inhibitor with potential therapeutic applications, it is

not an Aurora kinase inhibitor. Researchers and drug development professionals seeking to
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target the Aurora kinase pathway should focus on compounds specifically designed and

validated for this purpose, such as those listed in the comparison table above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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